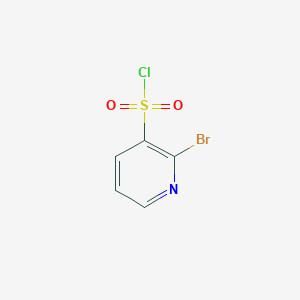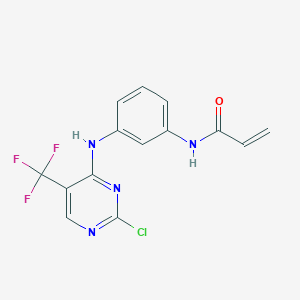
N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide
Übersicht
Beschreibung
“N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide” is a chemical compound with the CAS Number: 1374507-25-1 . It has a molecular weight of 342.71 and its IUPAC name is N-(3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClF3N4O/c1-2-11(23)20-8-4-3-5-9(6-8)21-12-10(14(16,17)18)7-19-13(15)22-12/h2-7H,1H2,(H,20,23)(H,19,21,22) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Studies
- Synthesis of Derivatives : Research includes the synthesis of novel p-hydroxycinnamic acid amides related to N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide. These compounds were synthesized and their chemical structures confirmed using various analytical methods. The study investigated the interactions of these compounds with bovine serum albumin through fluorescence and UV–vis spectral studies, providing insights into their binding properties and potential applications in biochemistry and pharmacology (Meng et al., 2012).
Inhibitor Studies
- NF-kappaB and AP-1 Gene Expression Inhibitors : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, structurally related to the chemical , was studied for its inhibitory properties on NF-kappaB and AP-1 transcription factors. The research focused on modifying the pyrimidine portion of the compound to improve oral bioavailability and evaluate its cell-based activity (Palanki et al., 2000).
Analytical Chemistry Applications
- Capillary Electrophoresis of Related Substances : A study on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds similar to N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide, was conducted. This research is significant for quality control in pharmaceutical analysis, demonstrating the method's effectiveness for separating and analyzing complex mixtures (Ye et al., 2012).
Synthesis of Heterocyclic Compounds
- Heterocyclic Synthesis Utility : Research on enaminonitriles in heterocyclic synthesis includes creating new pyrazole, pyridine, and pyrimidine derivatives, relevant to the study of compounds like N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide. These syntheses contribute to the broader understanding of chemical reactions and potential applications in medicinal chemistry (Fadda et al., 2012).
Cytotoxicity Studies
- Cytotoxicity of Pyrazole and Pyrimidine Derivatives : The synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the chemical , was explored, along with their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for developing new anticancer agents (Hassan et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[3-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O/c1-2-11(23)20-8-4-3-5-9(6-8)21-12-10(14(16,17)18)7-19-13(15)22-12/h2-7H,1H2,(H,20,23)(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMHVOLJINONIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140100 | |
| Record name | N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide | |
CAS RN |
1374507-25-1 | |
| Record name | N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374507-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



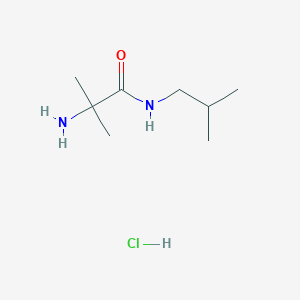
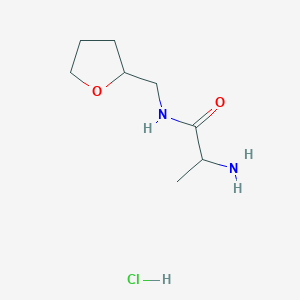
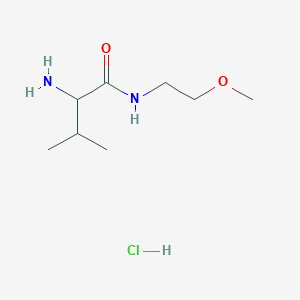
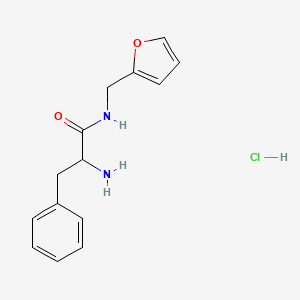
![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)
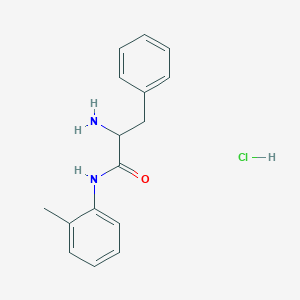
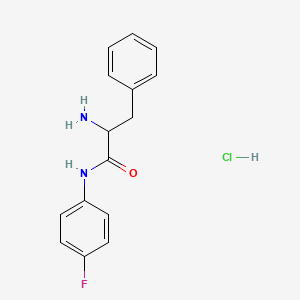
![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)
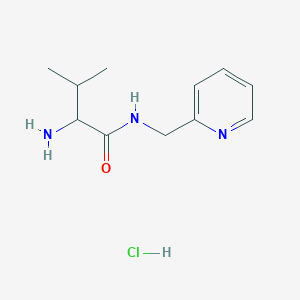
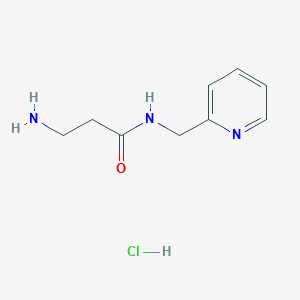
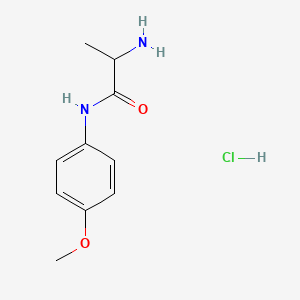
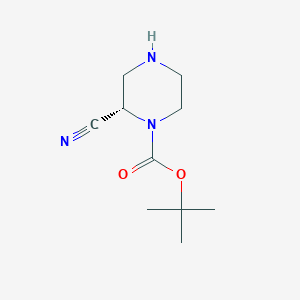
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)
